molecular formula C18H22N8 B2601335 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine CAS No. 2320213-13-4

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine

Cat. No. B2601335
CAS RN: 2320213-13-4
M. Wt: 350.43
InChI Key: ZIXDLIHKOSUWAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several notable features, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its melting point could be determined using a melting point apparatus, and its solubility could be tested in various solvents .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown potential as anticancer agents . For instance, some molecules synthesized with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated anticancer activity .

Antimicrobial Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound’s structure, has been associated with antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

Research has shown that derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold can exhibit analgesic and anti-inflammatory properties . This indicates that the compound could potentially be used in pain management and inflammation treatment.

Antioxidant Activity

Compounds with a similar structure have demonstrated antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant agents.

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound’s structure, has been associated with antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral agents.

Enzyme Inhibition

Compounds with a similar structure have shown potential as enzyme inhibitors . For instance, some molecules synthesized with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Future Directions

Future research on this compound could involve further elucidating its synthesis and properties, determining its biological activity, and potentially developing it into a pharmaceutical drug if it shows promising activity .

properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-ethyl-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-3-12-8-19-18(20-9-12)24(2)14-10-25(11-14)16-7-6-15-21-22-17(13-4-5-13)26(15)23-16/h6-9,13-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXDLIHKOSUWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine

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